REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])[C:8]([F:17])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CCCCCCCCCCCCN>>[F:17][C:8]1[C:9]([O:11][CH2:12][C:13]([F:15])([F:16])[F:14])=[N:10][CH:2]=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]
|
Name
|
2-chloro-5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=N1)OCC(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |